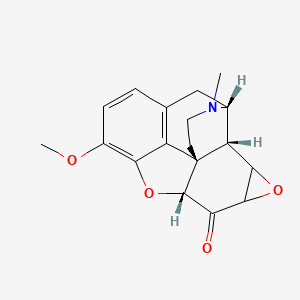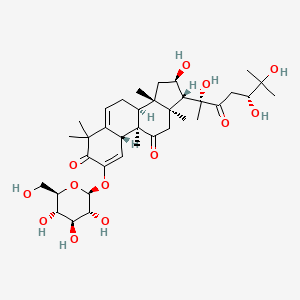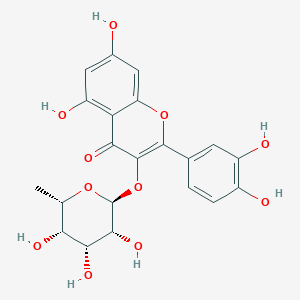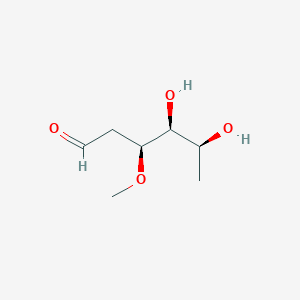
Oleandrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleandrose is a dideoxyhexose derivative.
Wissenschaftliche Forschungsanwendungen
Oleandrose in Antibiotic Biosynthesis Oleandrose, a sugar molecule, plays a crucial role in the biosynthesis of oleandomycin, a macrolide antibiotic. Researchers have identified genes responsible for the biosynthesis of oleandrose in Streptomyces antibioticus, a bacteria known for antibiotic production. These findings enhance our understanding of antibiotic biosynthesis and could aid in developing new antibiotics (Rodríguez et al., 2001).
Chemical Synthesis and Derivatives of Oleandrose Scientific interest in oleandrose extends to its chemical synthesis. Studies have been conducted to synthesize derivatives of oleandrose, such as 2,2-difluorooleandrose, which are valuable for further research in chemistry and potentially in drug development (Bliard et al., 1989).
Oleandrose as a Precursor in Avermectins Oleandrose serves as a precursor in the production of avermectins, compounds used in anthelmintic agents. The nucleotide sugar dTDP-oleandrose has been identified as a key intermediate in this process, highlighting oleandrose's role in the synthesis of important pharmaceuticals (Schulman et al., 1990).
Biosynthetic Pathways and Genetic Engineering The study of oleandrose's biosynthetic pathways has led to advancements in genetic engineering. By manipulating the genes involved in oleandrose biosynthesis, scientists can produce novel glycosylated compounds, potentially leading to the discovery of new bioactive substances (Rodríguez et al., 2002).
Role in Cardiotonic Steroids Synthesis Oleandrose is involved in the synthesis of cardiotonic steroids like oleandrin. The study of its role in the formation of these compounds provides insights into the pharmacological properties and potential therapeutic applications of these steroids (Singh et al., 2021).
Eigenschaften
CAS-Nummer |
13089-77-5 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
GOYBREOSJSERKM-ACZMJKKPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
Kanonische SMILES |
CC(C(C(CC=O)OC)O)O |
Synonyme |
2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)

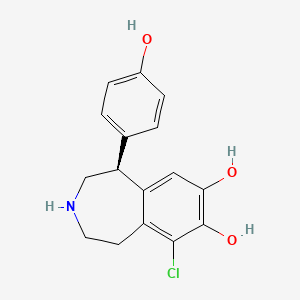
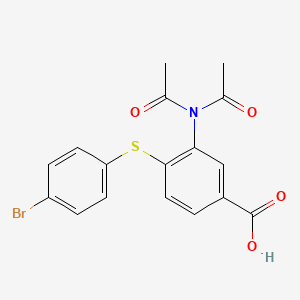
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)
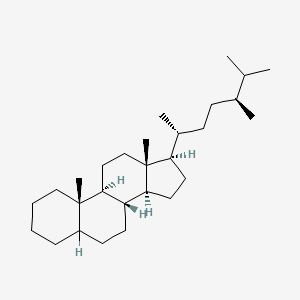

![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
